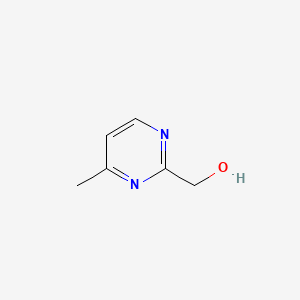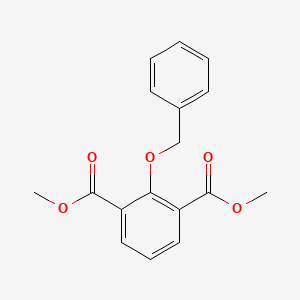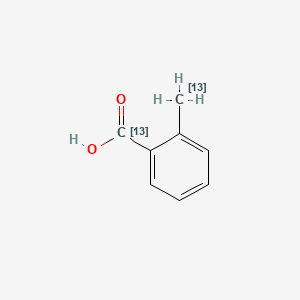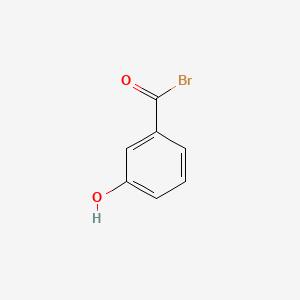
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester” is a biochemical compound used for proteomics research . The molecular formula of this compound is C8H6Cl3NO3, and it has a molecular weight of 270.50 .
Chemical Reactions Analysis
The specific chemical reactions involving “3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester” are not detailed in the search results. It is mentioned that this compound is useful in organic synthesis , suggesting it may participate in various chemical reactions.Aplicaciones Científicas De Investigación
Synthetic Approach to Camptothecin Analogue : A study demonstrated the synthesis of camptothecin analogues using picolinic acid 1-oxide, which was esterified to produce ethyl 6-chloropicolinate. This process involved several steps, including hydrolysis, condensation, and cyclisation, leading to the formation of complex compounds including 3-keto-pyrrolidino[2.1-f]-2-pyridone. The research aimed at developing analogues of camptothecin, a notable anti-cancer compound (Kametani, 1970).
Hydrolysis in Mixed-Ligand Complexes : Research has explored the hydrolysis of α-amino-acid esters in mixed-ligand complexes with palladium, involving compounds like ethyl picolinate. This study provides insights into the reaction kinetics and mechanisms of these complexes, offering valuable information for further applications in coordination chemistry and catalysis (Hay & Basak, 1982).
Synthesis of Substituted Pipecolic Acid Methyl Esters : Another application involves the practical synthesis of pipecolic acid methyl esters from commercially available 3-hydroxy-2-pyridine carboxylic acid. This process includes palladium-catalyzed cross-coupling reactions and highlights the versatility of picolinic acid derivatives in organic synthesis (Subramanyam et al., 1996).
Catalytic Hydrolysis for Cu2+ Detection : A study introduced improved ester substrates for the hydrolysis in the presence of Cu2+, which can be used for sensitive and selective detection of Cu2+ ions. This application is particularly relevant in the fields of analytical chemistry and environmental monitoring (Kovács & Mokhir, 2008).
Biosynthesis of Optically Pure Esters : Research has also been conducted on the biosynthesis of optically pure ethyl esters, such as (S)-4-chloro-3-hydroxybutanoate ester, which is a precursor for chiral drugs. This involves biocatalysis, highlighting the role of picolinic acid derivatives in pharmaceutical synthesis (Ye et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester involves the conversion of 2,6-dichloropyridine-3,5-diol to the target compound through a series of reactions.", "Starting Materials": [ "2,6-dichloropyridine-3,5-diol", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: 2,6-dichloropyridine-3,5-diol is reacted with ethyl chloroformate and triethylamine in methanol to form ethyl 3,5-dichloropyridine-2-carbonyl chloride.", "Step 2: The resulting compound is then treated with sodium hydroxide to form ethyl 3,5-dichloropyridine-2-carboxylate.", "Step 3: The carboxylate group is then hydrolyzed using hydrochloric acid to form 3,5-dichloropyridine-2-carboxylic acid.", "Step 4: The resulting compound is reacted with sodium bicarbonate and 4-chlorophenol in methanol to form 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine-2-carboxylic acid.", "Step 5: 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine-2-carboxylic acid is then reacted with thionyl chloride and pyridine to form 3-chloro-4-chlorocarbonyl-5-(4-chlorophenoxy)pyridine.", "Step 6: The resulting compound is then treated with sodium hydroxide to form 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine.", "Step 7: Finally, 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine is reacted with ethyl chloroformate and triethylamine in methanol to form 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester." ] } | |
Número CAS |
1346598-88-6 |
Fórmula molecular |
C8H6Cl3NO3 |
Peso molecular |
270.49 |
Nombre IUPAC |
ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO3/c1-2-15-8(14)6-4(10)3(9)5(11)7(13)12-6/h2H2,1H3,(H,12,13) |
Clave InChI |
BXXVCOBIULFGSP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)Cl |
Sinónimos |
3,4,5-Trichloro-6-hydroxy-2-pyridinecarboxylic Acid Ethyl Ester; 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-Pyridinecarboxylic Acid Ethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










